![molecular formula C18H14F3N5 B10920407 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10920407.png)
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and the presence of trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives: These compounds share similar structural features and chemical reactivity.
Phenyl-substituted pyrazoles: These compounds also exhibit diverse biological activities and are used in various applications.
Uniqueness
The uniqueness of 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14F3N5 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H14F3N5/c1-11-16-14(18(19,20)21)8-15(12-9-22-25(2)10-12)23-17(16)26(24-11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NMPJTOBHVKFXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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